molecular formula C20H22O2 B423381 (2E)-3-(4-tert-Butylphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one CAS No. 1084898-93-0

(2E)-3-(4-tert-Butylphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one

Cat. No.: B423381
CAS No.: 1084898-93-0
M. Wt: 294.4g/mol
InChI Key: NEDCOCFMBGWGCE-VGOFMYFVSA-N
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Description

(2E)-3-(4-tert-Butylphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one is a useful research compound. Its molecular formula is C20H22O2 and its molecular weight is 294.4g/mol. The purity is usually 95%.
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Scientific Research Applications

Second-Order Harmonic Generation (SHG) Properties

The compound 3-(4-tert-butylphenyl)-1-(4-methoxyphenyl)-2-propen-1-one, identified in its enol form as 3-(4-tert-butylphenyl)-3-hydroxy-1-(4-methoxyphenyl)-2-propen-1-one (BPMP), demonstrates significant potential in the field of nonlinear optics, specifically in second-order harmonic generation (SHG). A study by Kagawa, Sagawa, and Kakuta (1993) highlighted BPMP's remarkable SHG efficiency, which is ten times that of urea, indicating its utility in optical devices and materials research (Kagawa, Sagawa, & Kakuta, 1993).

Environmental Impact and Degradation

Research on the environmental degradation of UV filters, specifically avobenzone, which shares a similar chemical structure with the compound , revealed the formation of chlorinated products under disinfection conditions. This study by Kalister et al. (2016) is crucial for understanding the environmental behavior and potential impacts of such compounds in aquatic ecosystems (Kalister et al., 2016).

Properties

IUPAC Name

(E)-3-(4-tert-butylphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22O2/c1-20(2,3)17-10-5-15(6-11-17)7-14-19(21)16-8-12-18(22-4)13-9-16/h5-14H,1-4H3/b14-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEDCOCFMBGWGCE-VGOFMYFVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

97.6 g (0.65 mol) of 4-methoxyacetophenone and 105.4 g (0.65 mol) of 4-(1,1-dimethylethyl)benzaldehyde were dissolved in 600 ml of methanol in a 1 1 round-bottom flask fitted with internal thermometer, reflux condenser and paddle stirrer. 20 g (0.05 mol) of 10% NaOH were then added at room temperature. The mixture was then stirred at 30° C. The crystals which formed were filtered off, washed with 50 ml of cold methanol and then dried under reduced pressure (150 mbar) at 75° C. Yield: 172 g (90% yield) of pale yellow crystals; m.p.: 114-116° C.; purity: >99%.
Quantity
97.6 g
Type
reactant
Reaction Step One
Quantity
105.4 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Name
Quantity
20 g
Type
reactant
Reaction Step Two

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